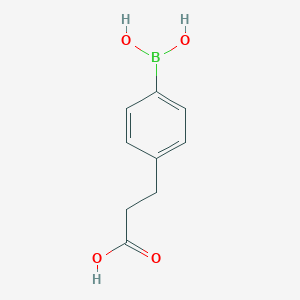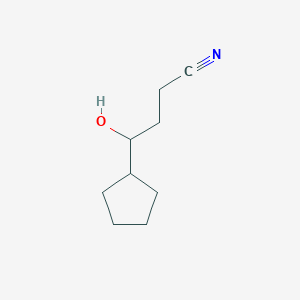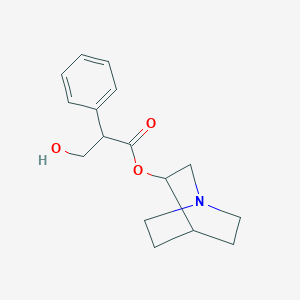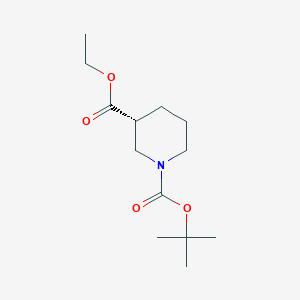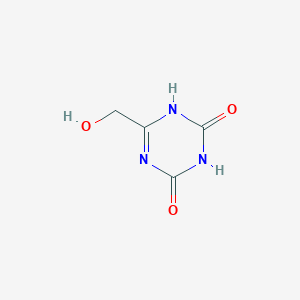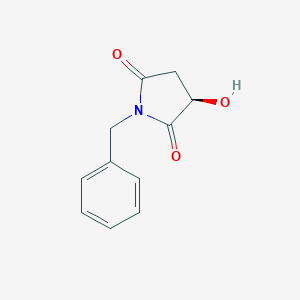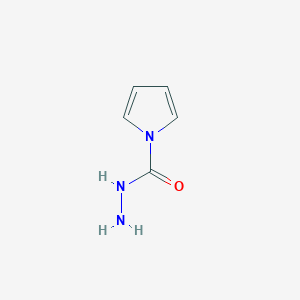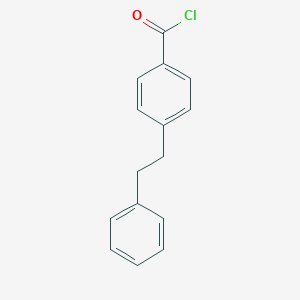
4-(Phenethyl)benzoyl chloride
描述
4-(Phenethyl)benzoyl chloride, also known as PEB-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of benzoyl chloride, which is commonly used in various chemical reactions. PEB-Cl is synthesized by the reaction of benzoyl chloride with phenethylamine, and it has been found to have a wide range of applications in various fields.
作用机制
4-(Phenethyl)benzoyl chloride acts as an acylating agent, reacting with various nucleophiles such as amines and alcohols. The reaction results in the formation of an amide or ester bond, depending on the nature of the nucleophile. The mechanism of action of 4-(Phenethyl)benzoyl chloride is well understood, and it has been extensively studied in the field of organic chemistry.
Biochemical and Physiological Effects:
4-(Phenethyl)benzoyl chloride has not been extensively studied in terms of its biochemical and physiological effects. However, it has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. 4-(Phenethyl)benzoyl chloride has also been found to have antimicrobial properties, and it has been used in the synthesis of various antibiotics.
实验室实验的优点和局限性
4-(Phenethyl)benzoyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is a highly reactive reagent that can be used in a wide range of chemical reactions. However, 4-(Phenethyl)benzoyl chloride can be hazardous to handle due to its potential for the formation of toxic by-products. It also has limited solubility in water, which can make it difficult to use in certain reactions.
未来方向
There are several future directions for research on 4-(Phenethyl)benzoyl chloride. One area of interest is the development of new synthetic routes to 4-(Phenethyl)benzoyl chloride that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for 4-(Phenethyl)benzoyl chloride in the fields of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(Phenethyl)benzoyl chloride and its potential as a therapeutic agent.
科学研究应用
4-(Phenethyl)benzoyl chloride has been extensively studied in the field of organic chemistry due to its unique properties. It has been found to be an effective reagent for the synthesis of various organic compounds, including amides, esters, and ketones. 4-(Phenethyl)benzoyl chloride has also been used in the synthesis of various pharmaceuticals and agrochemicals.
属性
CAS 编号 |
173781-70-9 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC 名称 |
4-(2-phenylethyl)benzoyl chloride |
InChI |
InChI=1S/C15H13ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI 键 |
RYMYBKISLVMPIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)Cl |
同义词 |
BENZOYL CHLORIDE,4-(2-PHENYLETHYL)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)
